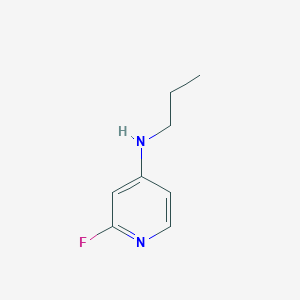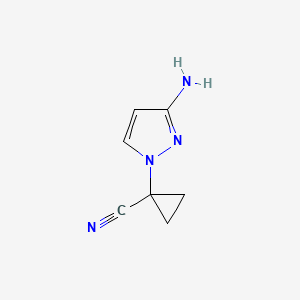
1-(3-Amino-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile is a heterocyclic compound featuring a pyrazole ring attached to a cyclopropane moiety with a nitrile group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-amino-1H-pyrazole with cyclopropanecarbonitrile under controlled conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of eco-friendly solvents, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 1-(3-Amino-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines from the nitrile group.
Substitution: Alkylated or acylated pyrazole derivatives.
科学的研究の応用
1-(3-Amino-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
作用機序
The mechanism of action of 1-(3-Amino-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In medicinal applications, it may interact with specific receptors to exert therapeutic effects, such as anti-inflammatory or anticancer activities .
類似化合物との比較
3-Amino-1H-pyrazole: Shares the pyrazole core but lacks the cyclopropane and nitrile groups.
1-(3-Amino-4-morpholino-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile: Contains an additional morpholino group, offering different biological activities.
Uniqueness: 1-(3-Amino-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile is unique due to its combination of the pyrazole ring, cyclopropane moiety, and nitrile group. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C7H8N4 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC名 |
1-(3-aminopyrazol-1-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H8N4/c8-5-7(2-3-7)11-4-1-6(9)10-11/h1,4H,2-3H2,(H2,9,10) |
InChIキー |
BDGKRMZMZWPBFN-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C#N)N2C=CC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid](/img/structure/B13323085.png)
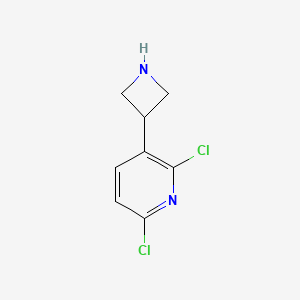
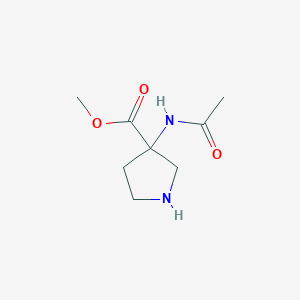
![4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13323099.png)
![(4S)-2-Oxa-7-azabicyclo[2.2.1]heptane-3,5-dione](/img/structure/B13323100.png)
![3-Ethylidene-8-azabicyclo[3.2.1]octane](/img/structure/B13323106.png)
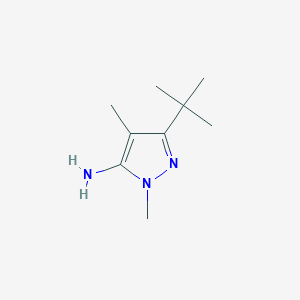
![tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B13323119.png)
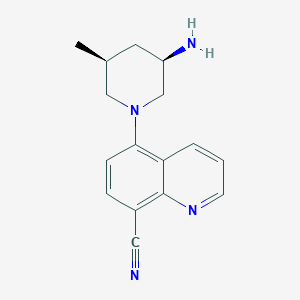
![(7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B13323129.png)
![7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine](/img/structure/B13323145.png)
![1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13323146.png)
![1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13323147.png)
